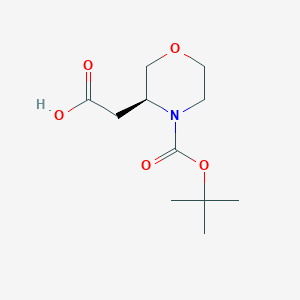

(S)-N-Boc-3-morpholineacetic acid

Description

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

2-[(3S)-4-[(2-methylpropan-2-yl)oxycarbonyl]morpholin-3-yl]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H19NO5/c1-11(2,3)17-10(15)12-4-5-16-7-8(12)6-9(13)14/h8H,4-7H2,1-3H3,(H,13,14)/t8-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QVOPNRRQHPWQMF-QMMMGPOBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCOCC1CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N1CCOC[C@@H]1CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H19NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10649686 | |

| Record name | [(3S)-4-(tert-Butoxycarbonyl)morpholin-3-yl]acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10649686 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

245.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

839710-38-2 | |

| Record name | [(3S)-4-(tert-Butoxycarbonyl)morpholin-3-yl]acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10649686 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

(S)-N-Boc-3-morpholineacetic Acid: A Comprehensive Technical Guide for Researchers

(S)-N-Boc-3-morpholineacetic acid is a chiral building block of significant interest in medicinal chemistry and drug discovery. Its unique structural features, combining a morpholine scaffold with a protected amino acid moiety, make it a valuable intermediate for the synthesis of complex, biologically active molecules. This guide provides an in-depth overview of its chemical properties, a plausible synthetic route, and its general role in the development of novel therapeutics.

Core Chemical Properties

Quantitative data for this compound is not extensively available in public literature. The following table summarizes its key identifiers and physical properties based on information from commercial suppliers. For comparative purposes, data for the closely related analog, (S)-N-Boc-morpholine-3-carboxylic acid, is also provided.

Table 1: Chemical Properties of this compound

| Property | Value |

| Molecular Formula | C₁₁H₁₉NO₅ |

| Molecular Weight | 245.27 g/mol |

| CAS Number | 839710-38-2 |

| Appearance | White to off-white solid |

| Melting Point | Not reported |

| Boiling Point | Not reported |

| Solubility | Soluble in methanol, chloroform, and DMSO |

| Purity (typical) | ≥97% (HPLC) |

Table 2: Chemical Properties of (S)-N-Boc-morpholine-3-carboxylic acid (Analog for Comparison)

| Property | Value | Reference |

| Molecular Formula | C₁₀H₁₇NO₅ | [1][2] |

| Molecular Weight | 231.25 g/mol | [1][2] |

| CAS Number | 783350-37-8 | [1][2] |

| Appearance | White crystalline solid | [1] |

| Melting Point | 162-165 °C | |

| Solubility | Slightly soluble in water; soluble in methanol, chloroform, dichloromethane |

Experimental Protocols

Synthesis of this compound

Step 1: Synthesis of (S)-3-morpholinyl carboxylic acid from L-Serine

This step is adapted from a patented procedure for the synthesis of the unprotected morpholine carboxylic acid.[3][4]

-

Esterification of L-Serine: L-Serine is first converted to its tert-butyl ester by reacting it with tert-butyl acetate in the presence of a catalytic amount of perchloric acid.

-

N-Chloroacetylation: The resulting L-serine tert-butyl ester is dissolved in dichloromethane and treated with chloroacetyl chloride at a controlled temperature (e.g., 0-10 °C) to yield N-chloroacetyl-L-serine tert-butyl ester.

-

Cyclization: The N-chloroacetylated intermediate is then cyclized to (S)-5-oxo-3-morpholinyl carboxylic acid tert-butyl ester using a base such as sodium ethoxide in toluene.

-

Reduction and Deprotection: The lactam is reduced using a suitable reducing agent like sodium borohydride in the presence of aluminum trichloride in methanol to afford (S)-3-morpholinyl carboxylic acid tert-butyl ester. Subsequent treatment with methanolic HCl removes the tert-butyl ester to give (S)-3-morpholinyl carboxylic acid.

Step 2: Boc-Protection of (S)-3-morpholinyl carboxylic acid

This is a standard procedure for the protection of an amino group.[5][6]

-

Dissolution: (S)-3-morpholinyl carboxylic acid (1.0 eq) is dissolved in a 1:1 mixture of dioxane and water.

-

Basification: A base such as triethylamine (2.0 eq) is added to the solution, and the mixture is stirred until all the starting material has dissolved.

-

Addition of (Boc)₂O: The reaction mixture is cooled to 0 °C in an ice bath, and di-tert-butyl dicarbonate ((Boc)₂O, 1.1 eq) is added portion-wise.

-

Reaction: The reaction is allowed to warm to room temperature and stirred for 2-4 hours, or until completion is confirmed by thin-layer chromatography (TLC).

-

Work-up: The reaction mixture is concentrated under reduced pressure to remove the dioxane. The remaining aqueous solution is cooled in an ice bath and acidified to pH 2-3 with 1M HCl.

-

Extraction: The product is extracted with ethyl acetate (3x). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield this compound as a solid.

Analytical Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy [7][8][9]

-

¹H NMR: A sample (5-10 mg) is dissolved in an appropriate deuterated solvent (e.g., CDCl₃, DMSO-d₆) and transferred to an NMR tube. The spectrum is acquired on a 400 MHz or higher spectrometer. Expected signals would include those for the Boc group (a singlet around 1.4 ppm), the morpholine ring protons (multiplets between 3.0 and 4.0 ppm), and the protons of the acetic acid moiety.

-

¹³C NMR: A more concentrated sample (20-50 mg) is used. The spectrum is typically acquired with proton decoupling. Expected signals would include the carbonyl carbons of the Boc and carboxylic acid groups (around 155 and 170-175 ppm, respectively), the quaternary carbon of the Boc group (around 80 ppm), and the carbons of the morpholine ring (typically between 40 and 70 ppm).

Fourier-Transform Infrared (FTIR) Spectroscopy [10][11][12]

-

A small amount of the solid sample is mixed with KBr powder and pressed into a pellet. The FTIR spectrum is recorded. Key expected absorption bands include a broad O-H stretch for the carboxylic acid (around 3300-2500 cm⁻¹), C-H stretches of the alkyl groups (around 3000-2850 cm⁻¹), and strong C=O stretches for the carbamate and carboxylic acid (around 1750-1650 cm⁻¹).

Mass Spectrometry (MS) [13]

-

The sample is analyzed by a suitable mass spectrometry technique, such as electrospray ionization (ESI). The expected molecular ion peak [M+H]⁺ would be at m/z 246.13, and the sodium adduct [M+Na]⁺ at m/z 268.11.

Visualizations

Synthetic Pathway of this compound

Caption: Proposed synthetic workflow for this compound.

Role in Drug Discovery

Caption: The role of chiral building blocks in the drug discovery process.

References

- 1. chemimpex.com [chemimpex.com]

- 2. (3S)-4-(tert-Butoxycarbonyl)morpholine-3-carboxylic acid | C10H17NO5 | CID 1512537 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. CN102617503A - Novel synthetic method of (S)-3-morpholinyl carboxylic acid - Google Patents [patents.google.com]

- 4. CN102617503B - Novel synthetic method of (S)-3-morpholinyl carboxylic acid - Google Patents [patents.google.com]

- 5. Boc-Protected Amino Groups [organic-chemistry.org]

- 6. CN1793110A - Process for preparing Boc protected amino acid by (Boc) O - Google Patents [patents.google.com]

- 7. 1H and 13C NMR spectra of N-substituted morpholines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. benchchem.com [benchchem.com]

- 10. researchgate.net [researchgate.net]

- 11. mdpi.com [mdpi.com]

- 12. researchgate.net [researchgate.net]

- 13. preprints.org [preprints.org]

(S)-N-Boc-3-Morpholineacetic Acid: A Technical Guide to a Key Chiral Building Block and Its Analogs in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

While a specific CAS number for (S)-N-Boc-3-morpholineacetic acid is not readily found in public databases, this guide focuses on the synthesis, properties, and applications of its close and structurally significant analogs, such as (S)-4-Boc-morpholine-3-carboxylic acid and (R)-4-Boc-3-morpholineacetic acid. These N-Boc-protected morpholine derivatives are versatile chiral building blocks of significant interest in medicinal chemistry and pharmaceutical development. Their rigid heterocyclic scaffold and protected functionality allow for precise stereochemical control in the synthesis of complex, biologically active molecules.

The morpholine ring is a privileged scaffold in drug design, appearing in numerous approved drugs. The incorporation of N-tert-butyloxycarbonyl (Boc) protection facilitates its use in peptide synthesis and other multi-step synthetic routes by preventing unwanted side reactions at the nitrogen atom.

Physicochemical Properties and Identification

The following table summarizes the key identifiers and properties of commercially available, structurally related N-Boc-morpholine derivatives. These compounds serve as crucial starting materials and intermediates in various synthetic applications.

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Appearance |

| (S)-4-Boc-morpholine-3-carboxylic acid | 783350-37-8 | C₁₀H₁₇NO₅ | 231.25 | White solid[1] |

| (R)-4-Boc-3-morpholineacetic acid | 761460-03-1 | C₁₁H₁₉NO₅ | 245.27 | Not specified[2] |

| N-Boc-morpholine-3-carboxylic acid (racemic) | 212650-43-6 | C₁₀H₁₇NO₅ | 231.25 | Not specified[3] |

| N-Boc-morpholine-2-acetic acid (racemic) | 766539-28-0 | C₁₁H₁₉NO₅ | 245.27 | Not specified |

Synthesis and Experimental Protocols

The synthesis of N-Boc-protected morpholine acetic or carboxylic acids generally involves the protection of the morpholine nitrogen with a Boc group, followed by functionalization or starting from a pre-functionalized morpholine derivative. The Boc group is typically introduced using di-tert-butyl dicarbonate (Boc₂O) under basic conditions.

This protocol describes a general method for the protection of a morpholine derivative's secondary amine.

-

Dissolution: Dissolve the starting morpholine compound (1 equivalent) in a suitable solvent such as dioxane or a mixture of dioxane and water.

-

Basification: Add an aqueous solution of a base, such as 1N sodium hydroxide (NaOH), to the reaction mixture.

-

Addition of Boc Anhydride: Add di-tert-butyl dicarbonate (Boc₂O) (1.1-1.5 equivalents), dissolved in the same organic solvent, to the reaction mixture at room temperature.

-

Reaction: Stir the mixture vigorously for 1.5 to 4 hours. Monitor the reaction progress using an appropriate technique like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Work-up: Once the reaction is complete, dilute the mixture with a suitable organic solvent like ether. Wash the organic phase with an aqueous base to remove any unreacted starting material.

-

Acidification and Extraction: Acidify the aqueous phase with an acid, such as 3N hydrochloric acid (HCl), to protonate the carboxylic acid. Extract the desired product into an organic solvent (e.g., ether or ethyl acetate).

-

Purification: Wash the combined organic extracts, dry over an anhydrous salt (e.g., sodium sulfate), filter, and concentrate under reduced pressure to yield the N-Boc protected product.[4]

The removal of the Boc group is a critical step to enable further functionalization of the morpholine nitrogen. This is typically achieved under acidic conditions.

-

Dissolution: Dissolve the N-Boc protected compound in an anhydrous organic solvent such as dichloromethane (DCM) or methanol.

-

Acid Treatment: Add a strong acid. Common reagents include trifluoroacetic acid (TFA) in DCM (typically 20-50% v/v) or hydrogen chloride (HCl) in methanol.[5]

-

Reaction: Stir the reaction at room temperature for 30 minutes to several hours, monitoring by TLC or LC-MS until the starting material is consumed.[5][6]

-

Work-up: Upon completion, concentrate the reaction mixture under reduced pressure to remove the excess acid and solvent. The product is often obtained as the corresponding salt (e.g., TFA or HCl salt). Further purification can be achieved by crystallization or chromatography if necessary.

Applications in Drug Development

N-Boc-protected morpholine derivatives are valuable intermediates in the pharmaceutical industry. Their unique structural features make them ideal for creating complex molecular architectures with desired pharmacological properties.

-

Chiral Building Blocks: These compounds serve as chiral synthons, allowing for the stereospecific synthesis of drug candidates. This is crucial as the biological activity of a molecule often depends on its stereochemistry.

-

Peptide-Based Therapeutics: They are employed in the synthesis of peptidomimetics and peptide-based drugs to enhance stability, bioavailability, and conformational rigidity.[1]

-

Lead Optimization: In drug discovery, these intermediates are used to modify lead compounds to improve their efficacy, selectivity, and pharmacokinetic profiles. For instance, incorporating a morpholine moiety can enhance properties like solubility and metabolic stability.

-

Synthesis of Biologically Active Molecules: They are key intermediates in the synthesis of various pharmaceuticals, including those targeting neurological disorders and functioning as enzyme inhibitors.[1][7]

Visualizing Synthetic and Application Pathways

The following diagrams illustrate the general synthetic workflow for preparing N-Boc-morpholine derivatives and their subsequent application in drug discovery.

Caption: General workflow for the N-Boc protection of a morpholine precursor.

References

- 1. chemimpex.com [chemimpex.com]

- 2. (R)-4-Boc-3-morpholineacetic acid | 761460-03-1 [chemicalbook.com]

- 3. watson-int.com [watson-int.com]

- 4. (R)-N-Boc-3-pyrrolidineacetic acid synthesis - chemicalbook [chemicalbook.com]

- 5. tert-Butyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]

- 6. benchchem.com [benchchem.com]

- 7. US6528505B1 - Cyclic amino acid compounds pharmaceutical compositions comprising same and methods for inhibiting β-amyloid peptide release and/or its synthesis by use of such compounds - Google Patents [patents.google.com]

Physicochemical properties of N-Boc-morpholine derivatives

An In-depth Technical Guide to the Physicochemical Properties of N-Boc-Morpholine Derivatives

For Researchers, Scientists, and Drug Development Professionals

Introduction

The morpholine heterocycle is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its frequent appearance in a wide array of bioactive molecules and approved drugs.[1][2] Its utility stems from its favorable physicochemical, biological, and metabolic properties, as well as its synthetic accessibility.[2] The introduction of a tert-butoxycarbonyl (Boc) protecting group on the morpholine nitrogen (N-Boc-morpholine) creates a key intermediate for synthesizing diverse derivatives. The Boc group modulates the basicity of the nitrogen, rendering the scaffold less basic than piperidine, which often leads to more attractive physicochemical properties for drug candidates.[3]

This guide provides a comprehensive overview of the core physicochemical properties of N-Boc-morpholine and its derivatives, details the experimental protocols for their determination, and illustrates key workflows relevant to their application in drug discovery.

Core Physicochemical Properties

The physicochemical properties of N-Boc-morpholine derivatives are critical determinants of their pharmacokinetic and pharmacodynamic profiles. Key parameters include acidity/basicity (pKa), lipophilicity (logP/logD), and solubility. These properties are heavily influenced by the nature and position of substituents on the morpholine ring.

Properties of the Parent Scaffolds

Understanding the properties of the unprotected morpholine and the parent N-Boc-morpholine provides a baseline for evaluating derivatives. The morpholine nitrogen is basic, while the addition of the electron-withdrawing Boc group significantly reduces this basicity.

Table 1: Physicochemical Properties of Morpholine and N-Boc-Morpholine

| Property | Morpholine | N-Boc-Morpholine (tert-butyl morpholine-4-carboxylate) | Data Source |

| Molecular Formula | C₄H₉NO | C₉H₁₇NO₃ | [4][5] |

| Molecular Weight | 87.12 g/mol | 187.24 g/mol | [4][5] |

| Appearance | Colorless liquid | Solid | [4][5] |

| Melting Point | -5 °C (23 °F) | Not specified (reported as solid) | [4] |

| Boiling Point | 129 °C (264 °F) | Not specified | [4] |

| pKa | 8.49 | Not explicitly available (expected to be significantly lower than morpholine) | [6] |

| logP | -0.9 (Computed) | Not explicitly available | [6] |

| Solubility | Soluble in water | Not specified | [6] |

Properties of N-Boc-Morpholine Derivatives

Substitution on the morpholine ring allows for the fine-tuning of its physicochemical properties to optimize for specific biological targets and desired ADME (absorption, distribution, metabolism, and excretion) profiles.

Table 2: Physicochemical Properties of Selected N-Boc-Morpholine Derivatives

| Derivative Name | Molecular Formula | Molecular Weight ( g/mol ) | Calculated logP | TPSA (Ų) | Physical Form | Data Source |

| N-Boc-morpholine-2-carboxylic acid | C₁₀H₁₇NO₅ | 231.25 | 0.7069 | 76.07 | Solid | [7] |

| (R)-4-Boc-morpholine-3-carboxylic acid | C₁₀H₁₇NO₅ | 231.25 | Not specified | Not specified | Powder or crystals | [8] |

| N-Boc-morpholine-3-carboxylic acid | C₁₀H₁₇NO₅ | 231.25 | Not specified | Not specified | Not specified | [9] |

Experimental Protocols for Property Determination

Accurate and reproducible measurement of physicochemical properties is essential in drug development. Standardized protocols are employed to ensure data consistency and reliability.

pKa Determination

The acid dissociation constant (pKa) is a measure of a molecule's acidity or basicity and governs its ionization state at a given pH. This is critical for solubility, permeability, and target binding.

Method 1: Potentiometric Titration Potentiometric titration is a high-precision technique and one of the most common methods for pKa determination.[10][11]

-

Principle: A solution of the compound is titrated with a standardized acid or base. The potential (voltage) is measured using a pH electrode as a function of the volume of titrant added. The pKa is determined from the inflection point of the resulting titration curve, where the pH equals the pKa.[10][11]

-

Protocol Outline:

-

Sample Preparation: A precise amount of the pure compound is dissolved in a suitable solvent (often a water-cosolvent mixture). Carbonate-free water and titrants are crucial for accuracy, especially at neutral-to-high pH.[11]

-

Titration: The solution is placed in a thermostatted vessel and a calibrated combined pH electrode is immersed. A standardized acid (e.g., HCl) or base (e.g., NaOH) is added in small, precise increments using an automated burette.

-

Data Acquisition: The pH of the solution is recorded after each addition of titrant, allowing the system to equilibrate.

-

Analysis: The pKa value is calculated by analyzing the shape of the titration curve. The point of maximum slope (the first derivative) or the inflection point corresponds to the equivalence point, and the pH at the half-equivalence point corresponds to the pKa.[10]

-

Method 2: UV-Vis Spectrophotometry This method is suitable for compounds containing a UV-active chromophore near the ionization site and can be used with lower concentrations and smaller sample amounts than potentiometry.[11]

-

Principle: The ultraviolet or visible absorbance spectrum of the compound is measured in a series of buffer solutions of known pH. If the ionized and non-ionized forms of the molecule have different absorbance spectra, the pKa can be determined by monitoring the change in absorbance at a specific wavelength as a function of pH.

-

Protocol Outline:

-

Sample Preparation: A stock solution of the compound is prepared. A series of buffer solutions covering a wide pH range (typically spanning at least 2 pH units above and below the expected pKa) are also prepared.

-

Measurement: A small aliquot of the stock solution is added to each buffer solution. The UV-Vis spectrum of each sample is recorded.

-

Data Analysis: The absorbance at a chosen wavelength is plotted against pH, which typically yields a sigmoidal curve. The pKa is located at the inflection point of this curve.[10]

-

Lipophilicity (logP/logD) Determination

Lipophilicity, the affinity of a compound for a lipid-like environment, is a critical parameter for membrane permeability and overall ADME properties. It is commonly expressed as the partition coefficient (logP) for neutral compounds or the distribution coefficient (logD) for ionizable compounds at a specific pH.

Method: Shake-Flask Method The shake-flask method is the traditional and most direct method for determining logP/logD.[12][13]

-

Principle: The compound is partitioned between two immiscible liquid phases, typically n-octanol and an aqueous buffer (e.g., phosphate-buffered saline, PBS, at pH 7.4 for logD determination). The logP/logD is the base-10 logarithm of the ratio of the compound's concentration in the organic phase to its concentration in the aqueous phase at equilibrium.[14]

-

Protocol Outline:

-

Phase Saturation: n-octanol and the aqueous buffer are mixed and shaken vigorously (e.g., for 24 hours) to ensure mutual saturation, then allowed to separate completely.[15]

-

Partitioning: A known amount of the test compound is dissolved in one of the phases (or added from a DMSO stock). The two phases are combined in a defined volume ratio in a vial.[14]

-

Equilibration: The vial is shaken or agitated for a set period (e.g., 1-24 hours) to allow the compound to reach partitioning equilibrium.[12][16]

-

Phase Separation: The mixture is centrifuged to ensure complete separation of the n-octanol and aqueous layers.

-

Quantification: A precise aliquot is carefully removed from each phase. The concentration of the compound in each aliquot is determined using a suitable analytical technique, such as UV-Vis spectroscopy, HPLC, or LC-MS.[13][16]

-

Calculation: LogD = log₁₀ ([Compound]ₙ₋ₒ꜀ₜₐₙₒₗ / [Compound]ₐᵩᵤₑₒᵤₛ)

-

Solubility Determination

Aqueous solubility is fundamental for drug absorption and distribution. Insufficient solubility can lead to poor bioavailability and is a major reason for compound failure in drug development.[16]

Method 1: Kinetic Solubility Assay This high-throughput method is typically used in early drug discovery for screening large numbers of compounds. It measures the solubility of a compound precipitating from a supersaturated solution (usually from a DMSO stock).[16][17]

-

Principle: The compound, predissolved in DMSO, is added to an aqueous buffer. The formation of a precipitate is detected, often by turbidimetry (light scattering) or nephelometry.[16][18]

-

Protocol Outline:

-

Sample Preparation: A high-concentration stock solution of the test compound is prepared in DMSO.

-

Assay: Aliquots of the DMSO stock are added to an aqueous buffer in a microplate.

-

Incubation & Measurement: The plate is shaken for a short period (e.g., 1-2 hours). The turbidity of each well is measured using a plate reader. The concentration at which precipitation occurs is defined as the kinetic solubility.[16]

-

Method 2: Thermodynamic Solubility Assay This method measures the true equilibrium solubility and is considered the "gold standard." It is used in later stages of drug development for lead optimization.[18][19]

-

Principle: An excess amount of the solid compound is equilibrated with an aqueous buffer over an extended period until the concentration of the dissolved compound reaches a constant maximum value.

-

Protocol Outline:

-

Sample Preparation: An excess of the solid (crystalline or amorphous) compound is added to a vial containing the aqueous buffer.[16]

-

Equilibration: The vial is shaken or agitated at a constant temperature for a prolonged period (typically 24-72 hours) to ensure equilibrium is reached.[16][19]

-

Separation: The undissolved solid is removed from the saturated solution by filtration or high-speed centrifugation.

-

Quantification: The concentration of the compound in the clear filtrate or supernatant is measured by HPLC or LC-MS against a calibration curve. This concentration is the thermodynamic solubility.[16]

-

Role of the N-Boc-Morpholine Scaffold in Drug Design

The morpholine ring is not merely a passive linker but an active contributor to a molecule's biological activity and drug-like properties. Its strategic incorporation can lead to significant improvements in potency, selectivity, and pharmacokinetics.[2][20]

-

Improved Pharmacokinetics: The morpholine moiety often enhances aqueous solubility and metabolic stability, contributing to better bioavailability.[1][21] Its weak basicity, particularly when N-substituted, helps avoid the liabilities associated with strongly basic amines.[3]

-

Target Interactions: The oxygen atom of the morpholine ring can act as a hydrogen bond acceptor, while the overall ring structure serves as a rigid or semi-rigid scaffold to correctly orient other pharmacophoric elements for optimal interaction with a biological target.[2][20]

-

Blood-Brain Barrier (BBB) Permeability: In central nervous system (CNS) drug discovery, the morpholine scaffold provides a favorable balance of lipophilicity and hydrophilicity, which can be crucial for improving permeability across the BBB.[20]

The N-Boc protecting group is instrumental in the synthesis of these advanced derivatives, allowing for controlled and specific modifications at other positions of the morpholine ring before the nitrogen's basicity is unmasked in a final synthetic step, if desired.

References

- 1. Morpholine As a Scaffold in Medicinal Chemistry: An Update on Synthetic Strategies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. lifechemicals.com [lifechemicals.com]

- 4. Morpholine - Wikipedia [en.wikipedia.org]

- 5. 1-N-Boc-Morpholine | CymitQuimica [cymitquimica.com]

- 6. Morpholine | C4H9NO | CID 8083 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. chemscene.com [chemscene.com]

- 8. (R)-4-Boc-morpholine-3-carboxylic acid, 97% 1 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 9. watson-int.com [watson-int.com]

- 10. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]

- 11. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]

- 12. encyclopedia.pub [encyclopedia.pub]

- 13. Setup and validation of shake-flask procedures for the determination of partition coefficients (logD) from low drug amounts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. enamine.net [enamine.net]

- 15. LogP / LogD shake-flask method [protocols.io]

- 16. enamine.net [enamine.net]

- 17. ADME Solubility Assay-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]

- 18. sygnaturediscovery.com [sygnaturediscovery.com]

- 19. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 20. pubs.acs.org [pubs.acs.org]

- 21. researchgate.net [researchgate.net]

An In-depth Technical Guide on the Spectroscopic Data of (S)-N-Boc-3-morpholineacetic acid

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the spectroscopic data for (S)-N-Boc-3-morpholineacetic acid, a key building block in medicinal chemistry and drug development. The document details predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with standardized experimental protocols for data acquisition.

Spectroscopic Data Summary

The following tables summarize the predicted spectroscopic data for this compound. These values are based on the analysis of its constituent functional groups and data from related compounds.

Table 1: Predicted ¹H NMR Spectroscopic Data

Solvent: CDCl₃, Frequency: 400 MHz

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~1.45 | s | 9H | C(CH₃)₃ (Boc) |

| ~2.50-2.70 | m | 1H | -CH₂-COOH (α-proton) |

| ~2.80-3.00 | m | 1H | -CH₂-COOH (α-proton) |

| ~3.40-4.20 | m | 7H | Morpholine ring protons, -CH-N |

| ~9.0-11.0 | br s | 1H | -COOH |

Table 2: Predicted ¹³C NMR Spectroscopic Data

Solvent: CDCl₃, Frequency: 100 MHz

| Chemical Shift (δ) ppm | Assignment |

| ~28.3 | C(CH₃)₃ (Boc) |

| ~35-40 | -CH₂-COOH |

| ~45-55 | Morpholine C-H |

| ~65-70 | Morpholine C-O |

| ~80.0 | C(CH₃)₃ (Boc) |

| ~155.0 | N-COO- (Boc) |

| ~175.0 | -COOH |

Table 3: Predicted IR Spectroscopic Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3300-2500 | Strong, Broad | O-H Stretch (Carboxylic Acid)[1][2] |

| ~2975, ~2870 | Medium-Strong | C-H Stretch (Alkyl) |

| 1760-1690 | Strong, Sharp | C=O Stretch (Carboxylic Acid)[1][2] |

| ~1700 | Strong, Sharp | C=O Stretch (Boc carbamate)[3] |

| ~1400-1450 | Medium | O-H Bend (Carboxylic Acid)[1] |

| 1320-1210 | Strong | C-O Stretch (Carboxylic Acid)[1] |

| ~1160 | Strong | C-O-C Stretch (Morpholine ether) |

Table 4: Predicted Mass Spectrometry Data

| Technique | Predicted m/z | Assignment |

| ESI-MS (+) | [M+H]⁺, [M+Na]⁺ | Molecular ion adducts |

| ESI-MS (-) | [M-H]⁻ | Molecular ion |

Experimental Protocols

Detailed methodologies for acquiring the spectroscopic data are provided below. These protocols are based on standard laboratory practices for the analysis of Boc-protected amino acids and related morpholine derivatives.[4][5]

1. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry NMR tube.

-

Instrument: A 400 MHz or higher NMR spectrometer.

-

¹H NMR Acquisition:

-

Acquire a one-dimensional proton spectrum.

-

Typical parameters: 16-32 scans, relaxation delay of 1-2 seconds.

-

Reference the spectrum to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm).[4]

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled carbon spectrum.

-

Typical parameters: 512-1024 scans, relaxation delay of 2-5 seconds.

-

Reference the spectrum to the solvent peak (e.g., CDCl₃ at 77.16 ppm).[4]

-

-

Data Processing: Process the spectra using appropriate software, including Fourier transformation, phase correction, baseline correction, and referencing.

2. Infrared (IR) Spectroscopy

-

Sample Preparation:

-

Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly on the ATR crystal. This is the most common and convenient method.

-

KBr Pellet: Alternatively, grind a small amount of the sample with dry potassium bromide (KBr) and press into a thin pellet.

-

-

Instrument: A Fourier-Transform Infrared (FTIR) spectrometer.

-

Acquisition:

-

Scan the sample over the range of 4000-400 cm⁻¹.

-

Acquire 16-32 scans to ensure a good signal-to-noise ratio.

-

Collect a background spectrum of the empty ATR crystal or a pure KBr pellet and subtract it from the sample spectrum.

-

3. Mass Spectrometry (MS)

-

Sample Preparation: Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable solvent such as methanol, acetonitrile, or a mixture with water.

-

Instrument: A mass spectrometer equipped with an Electrospray Ionization (ESI) source is recommended for this type of compound.

-

Acquisition:

-

Infuse the sample solution into the ESI source at a flow rate of 5-20 µL/min.

-

Acquire the mass spectrum in both positive and negative ion modes over a mass range that includes the expected molecular weight (e.g., m/z 100-500).

-

Optimize source parameters such as capillary voltage and cone voltage to maximize the signal of the molecular ion.

-

Visualizations

The following diagrams illustrate the general workflow for the spectroscopic analysis of this compound.

Caption: Workflow for the spectroscopic analysis of this compound.

Caption: Detailed experimental workflow for NMR spectroscopy.

Caption: Experimental workflow for FTIR spectroscopy using the ATR method.

References

Navigating the Solubility of (S)-N-Boc-3-morpholineacetic Acid: A Technical Guide for Researchers

For researchers, scientists, and drug development professionals, understanding the solubility of novel chemical entities is a cornerstone of successful preclinical and formulation development. This in-depth technical guide provides a comprehensive overview of the solubility characteristics of (S)-N-Boc-3-morpholineacetic acid, a key building block in medicinal chemistry. Due to the limited availability of specific quantitative solubility data in public literature, this guide offers a predictive assessment based on its structural features and the behavior of analogous compounds, alongside detailed experimental protocols for determining its solubility in-house.

This compound is a chiral morpholine derivative incorporating a lipophilic tert-butoxycarbonyl (Boc) protecting group and a polar carboxylic acid moiety. This amphiphilic nature suggests a nuanced solubility profile across a range of organic solvents. The morpholine ring itself is a polar feature capable of hydrogen bonding, while the Boc group introduces significant non-polar character. The carboxylic acid group can act as both a hydrogen bond donor and acceptor, further influencing its interactions with different solvents.

Predicted Solubility Profile

While precise quantitative data is not extensively documented, a qualitative and predictive solubility profile can be inferred from its structural components and information on similar N-Boc protected amino acids and morpholine derivatives. One source indicates that the compound is easily soluble in organic solvents such as methanol, chloroform, and dichloromethane, while being only slightly soluble in water.[1] This suggests a preference for moderately polar to polar aprotic solvents.

Based on the solubility of structurally related compounds, a more detailed predictive assessment can be made. For instance, other N-Boc protected amino acids and heterocyclic compounds exhibit high solubility in solvents like dimethyl sulfoxide (DMSO), dimethylformamide (DMF), and dichloromethane (DCM), and good solubility in alcohols like methanol and ethanol.

The following table summarizes the predicted solubility of this compound in a range of common organic solvents. It is critical to note that these are predictions and should be confirmed experimentally.

| Solvent Class | Solvent | Predicted Solubility | Rationale |

| Polar Aprotic | Dimethyl Sulfoxide (DMSO) | High | Excellent hydrogen bond acceptor, capable of solvating both the polar and non-polar regions of the molecule. |

| Dimethylformamide (DMF) | High | Similar to DMSO, a highly polar aprotic solvent that can effectively dissolve a wide range of organic molecules. | |

| Acetonitrile (ACN) | Moderate | Less polar than DMSO and DMF, but should still offer reasonable solubility due to interactions with the polar functional groups. | |

| Tetrahydrofuran (THF) | Moderate to High | A good solvent for a wide range of organic compounds, its ether oxygen can act as a hydrogen bond acceptor. | |

| Polar Protic | Methanol (MeOH) | High | Capable of hydrogen bonding with the carboxylic acid and morpholine oxygen, and can solvate the Boc group. |

| Ethanol (EtOH) | High | Similar to methanol, provides favorable hydrogen bonding interactions. | |

| Isopropanol (IPA) | Moderate | The bulkier alkyl group compared to methanol and ethanol may slightly reduce its solvating power for the polar moieties. | |

| Chlorinated | Dichloromethane (DCM) | High | A versatile solvent that can dissolve a wide range of organic compounds, including those with moderate polarity. |

| Chloroform (CHCl₃) | High | Similar to DCM, effective at solvating moderately polar compounds. | |

| Non-Polar | Toluene | Low to Moderate | The aromatic ring can interact with the Boc group, but it is a poor solvent for the polar carboxylic acid and morpholine ring. |

| Hexanes | Low / Insoluble | Lacks the polarity and hydrogen bonding capability to effectively solvate the polar functional groups of the molecule. | |

| Ester | Ethyl Acetate (EtOAc) | Moderate to High | Possesses both polar (ester) and non-polar (ethyl) characteristics, making it a potentially effective solvent. |

Experimental Protocol for Solubility Determination: The Gravimetric Method

To obtain precise quantitative solubility data, a robust experimental protocol is essential. The gravimetric method is a reliable and straightforward approach for determining the solubility of a solid compound in a given solvent.[2][3][4][5]

Materials and Equipment:

-

This compound

-

Selected organic solvents (analytical grade)

-

Analytical balance (accurate to ±0.0001 g)

-

Vials with screw caps

-

Constant temperature shaker or incubator

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm PTFE)

-

Pipettes and tips

-

Evaporating dish or pre-weighed vial

-

Vacuum oven or desiccator

Procedure:

-

Preparation of a Saturated Solution:

-

Add an excess amount of this compound to a vial containing a known volume (e.g., 2 mL) of the chosen solvent. An excess of the solid is crucial to ensure that a saturated solution is formed.

-

Seal the vial tightly to prevent solvent evaporation.

-

Place the vial in a constant temperature shaker or incubator set to the desired temperature (e.g., 25 °C).

-

Agitate the mixture for a sufficient period (typically 24-48 hours) to ensure that equilibrium is reached.

-

-

Separation of Undissolved Solid:

-

After the equilibration period, allow the vials to stand undisturbed at the set temperature for a short period to allow the excess solid to settle.

-

Centrifuge the vials at a high speed to pellet the remaining undissolved solid.

-

Carefully withdraw a known volume (e.g., 1 mL) of the clear supernatant using a pipette. To avoid disturbing the solid pellet, it is advisable to take the sample from the upper portion of the supernatant.

-

Filter the collected supernatant through a syringe filter into a pre-weighed, clean, and dry evaporating dish or vial. This step ensures the removal of any fine, suspended solid particles.

-

-

Quantification of Dissolved Solute:

-

Accurately weigh the evaporating dish or vial containing the filtered saturated solution.

-

Carefully evaporate the solvent under a gentle stream of nitrogen or in a vacuum oven at a temperature that will not cause decomposition of the solute.

-

Once the solvent is completely removed, place the evaporating dish or vial in a desiccator to cool to room temperature and to remove any residual moisture.

-

Weigh the evaporating dish or vial containing the dried solute. Repeat the drying and weighing process until a constant weight is achieved.

-

-

Calculation of Solubility:

-

Calculate the mass of the dissolved solute by subtracting the initial weight of the empty evaporating dish/vial from the final constant weight.

-

The solubility can be expressed in various units, such as mg/mL or g/100 mL, by dividing the mass of the dissolved solute by the volume of the supernatant taken.

-

Visualizing Key Workflows

To further aid researchers, the following diagrams, generated using Graphviz, illustrate the experimental workflow for solubility determination and a logical decision tree for solvent selection in a drug discovery context.

Caption: A flowchart illustrating the key steps of the gravimetric method for determining solubility.

Caption: A decision tree outlining a systematic approach to solvent selection for formulation.[6]

Conclusion

References

- 1. chembk.com [chembk.com]

- 2. uomus.edu.iq [uomus.edu.iq]

- 3. pharmajournal.net [pharmajournal.net]

- 4. msesupplies.com [msesupplies.com]

- 5. Gravimetric analysis | Research Starters | EBSCO Research [ebsco.com]

- 6. An intravenous formulation decision tree for discovery compound formulation development - PubMed [pubmed.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to (S)-N-Boc-3-morpholineacetic Acid: Commercial Availability, Synthesis, and Application in Antiviral Drug Development

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of (S)-N-Boc-3-morpholineacetic acid, a chiral building block of significant interest in the pharmaceutical industry. This document details its commercial availability, offers insights into its synthesis, and elucidates its critical role as a key intermediate in the production of antiviral therapeutics, notably Nirmatrelvir, a component of the COVID-19 treatment Paxlovid.

Chemical Identity and Properties

This compound is a derivative of morpholine, a six-membered heterocyclic compound containing both amine and ether functional groups. The presence of a tert-butyloxycarbonyl (Boc) protecting group on the nitrogen atom allows for selective chemical transformations, making it a valuable tool in multi-step organic synthesis. The "(S)" designation indicates a specific stereochemistry at the 3-position of the morpholine ring, which is often crucial for the biological activity of the final drug product.

| Property | Value |

| Chemical Name | (S)-2-(4-(tert-butoxycarbonyl)morpholin-3-yl)acetic acid |

| Synonyms | (S)-4-Boc-3-Morpholineacetic acid, [(3S)-4-(tert-Butoxycarbonyl)morpholin-3-yl]acetic acid |

| CAS Number | 839710-38-2 |

| Molecular Formula | C₁₁H₁₉NO₅ |

| Molecular Weight | 245.27 g/mol |

| Appearance | Typically a white to off-white solid |

| Purity | Generally available at ≥97% purity[1][2] |

| Storage | Recommended storage at 2-8°C[3] |

Commercial Availability and Suppliers

This compound is commercially available from a variety of chemical suppliers specializing in pharmaceutical intermediates and research chemicals. The table below summarizes key information from several suppliers. Purity levels are typically determined by High-Performance Liquid Chromatography (HPLC).

| Supplier | Product Name | Purity | CAS Number |

| CymitQuimica | This compound | 97% | 839710-38-2[4] |

| ChemScene | (S)-2-(4-(tert-Butoxycarbonyl)morpholin-3-yl)acetic acid | ≥97% | 839710-38-2[1][2] |

| BLDpharm | (S)-2-(4-(tert-Butoxycarbonyl)morpholin-3-yl)acetic acid | Inquire | 839710-38-2[5] |

| ChemShuttle | (S)-2-(4-(tert-Butoxycarbonyl)morpholin-3-yl)acetic acid | Inquire | 839710-38-2 |

| MySkinRecipes | (S)-4-Boc-3-morpholineacetic acid | 97% | 839710-38-2[3] |

| ForeChem | (S)-4-Boc-3-morpholineacetic acid | Inquire | 839710-38-2[6] |

Synthesis Methodology

Representative Experimental Workflow

The following represents a generalized, multi-step synthesis workflow for this compound, starting from a chiral precursor such as (S)-serine methyl ester.

Key Considerations for Synthesis:

-

Starting Material: The choice of a chiral starting material, such as an enantiomerically pure amino acid, is fundamental to establishing the desired stereochemistry in the final product.

-

Protecting Groups: The use of the Boc protecting group is crucial for preventing unwanted side reactions at the nitrogen atom during the various synthetic steps. Its removal under acidic conditions is a standard procedure.

-

Cyclization: The intramolecular cyclization to form the morpholine ring is a critical step. The Williamson ether synthesis, involving the formation of an alkoxide and its subsequent reaction with a leaving group on the same molecule, is a common and effective method.

-

Purification: Purification of intermediates and the final product would likely involve techniques such as column chromatography and recrystallization to ensure high purity.

Application in Drug Development: Synthesis of Nirmatrelvir

This compound is a vital building block in the synthesis of Nirmatrelvir, an orally active 3C-like protease inhibitor. Nirmatrelvir is a key component of Paxlovid, an antiviral medication used for the treatment of COVID-19. The morpholine moiety is a common structural motif in medicinal chemistry, often incorporated to improve the pharmacokinetic properties of a drug candidate.

The synthesis of Nirmatrelvir involves the coupling of this compound with other key intermediates. The following diagram illustrates the logical workflow for the synthesis of Nirmatrelvir, highlighting the central role of this compound.

The synthesis of a complex molecule like Nirmatrelvir is a multi-step process that relies on the availability of high-purity, stereochemically defined building blocks such as this compound. The precise sequence of coupling and deprotection steps is crucial for achieving a high overall yield of the final active pharmaceutical ingredient.

Conclusion

This compound is a commercially available and synthetically valuable chiral building block with a critical application in the pharmaceutical industry. Its role as a key intermediate in the synthesis of the antiviral drug Nirmatrelvir underscores its importance in the development of treatments for infectious diseases. This guide provides researchers and drug development professionals with a comprehensive overview of its properties, availability, and a logical framework for its synthesis and application, thereby supporting further research and development in this vital area of medicinal chemistry.

References

- 1. Asymmetric hydrogenation for the synthesis of 2-substituted chiral morpholines - PMC [pmc.ncbi.nlm.nih.gov]

- 2. chemscene.com [chemscene.com]

- 3. researchgate.net [researchgate.net]

- 4. CAS 839710-38-2: this compound [cymitquimica.com]

- 5. 839710-38-2|(S)-2-(4-(tert-Butoxycarbonyl)morpholin-3-yl)acetic acid|BLD Pharm [bldpharm.com]

- 6. ForeChem (Nantong) Technology Co.,Ltd. Product Catalog_Page 1_Chemicalbook [m.chemicalbook.com]

The Morpholine Scaffold: A Cornerstone of Modern Medicinal Chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The morpholine scaffold, a simple six-membered heterocycle containing both an amine and an ether functional group, has emerged as a privileged structure in medicinal chemistry. Its unique physicochemical properties and synthetic accessibility have made it a ubiquitous component in a wide array of approved and experimental drugs. This technical guide provides a comprehensive overview of the morpholine scaffold's role in drug discovery, from its fundamental properties to its application in targeted therapies, complete with detailed experimental methodologies and data presentation for the discerning researcher.

Physicochemical Properties and Pharmacokinetic Advantages

The morpholine moiety imparts a favorable combination of physicochemical properties to drug candidates, often leading to improved pharmacokinetic profiles. The presence of the oxygen atom and the secondary amine (or tertiary amine when substituted) allows for a fine-tuning of a molecule's properties.

The nitrogen atom in the morpholine ring is basic, with a pKa of approximately 8.5 for morpholine itself. This basicity can be modulated by the substituents on the nitrogen, influencing the overall ionization state of the drug molecule at physiological pH. This is a critical factor for solubility, cell permeability, and target engagement.[1]

The ether oxygen atom can act as a hydrogen bond acceptor, contributing to aqueous solubility and interactions with biological targets. The overall polarity of the morpholine ring helps to strike a balance between hydrophilicity and lipophilicity, which is crucial for oral bioavailability and distribution within the body.[1]

Table 1: Physicochemical Properties of Morpholine and Representative Derivatives

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | pKa | LogP |

| Morpholine | C₄H₉NO | 87.12 | 8.5 | -0.86 |

| N-Methylmorpholine | C₅H₁₁NO | 101.15 | 7.4 | -0.34 |

| N-Ethylmorpholine | C₆H₁₃NO | 115.17 | 7.7 | 0.13 |

| N-Phenylmorpholine | C₁₀H₁₃NO | 163.22 | 5.3 | 1.69 |

Note: pKa and LogP values are approximate and can vary depending on the experimental or computational method used.

The Morpholine Scaffold in FDA-Approved Drugs

The versatility of the morpholine scaffold is underscored by its presence in a significant number of FDA-approved drugs across various therapeutic areas. From antibacterial agents to targeted cancer therapies, the morpholine ring often plays a crucial role in the drug's efficacy and safety profile.

Table 2: Selected FDA-Approved Drugs Containing the Morpholine Scaffold

| Drug Name | Biological Target(s) | Therapeutic Indication |

| Linezolid | Ribosomal RNA (23S) | Antibiotic (Gram-positive infections) |

| Gefitinib | Epidermal Growth Factor Receptor (EGFR) | Oncology (Non-small cell lung cancer) |

| Reboxetine | Norepinephrine Transporter (NET) | Antidepressant |

| Aprepitant | Neurokinin 1 (NK1) Receptor | Antiemetic (Chemotherapy-induced nausea and vomiting) |

| Timolol | β-adrenergic receptors | Glaucoma, Hypertension |

| Rivaroxaban | Factor Xa | Anticoagulant |

| Idelalisib | Phosphoinositide 3-kinase δ (PI3Kδ) | Oncology (Leukemia, Lymphoma) |

| Erlotinib | Epidermal Growth Factor Receptor (EGFR) | Oncology (Non-small cell lung cancer, Pancreatic cancer) |

| Canagliflozin | Sodium-glucose co-transporter 2 (SGLT2) | Antidiabetic |

| Sonidegib | Smoothened (SMO) receptor | Oncology (Basal cell carcinoma) |

Key Signaling Pathways Targeted by Morpholine-Containing Drugs

A significant number of morpholine-containing drugs, particularly in oncology, target key signaling pathways that are dysregulated in cancer. One of the most prominent is the Phosphoinositide 3-kinase (PI3K)/Akt/mammalian Target of Rapamycin (mTOR) pathway, which is central to cell growth, proliferation, and survival.

Caption: The PI3K/Akt/mTOR signaling pathway and points of inhibition by morpholine-containing drugs.

Experimental Protocols

Synthesis of a Key Morpholine-Containing Drug: Reboxetine

The following is a representative, generalized synthetic protocol for Reboxetine, a selective norepinephrine reuptake inhibitor. Specific reaction conditions and purification methods may vary.

Caption: A generalized synthetic workflow for the preparation of Reboxetine.

Detailed Methodology (Illustrative):

-

Step 1: Synthesis of (2-Ethoxyphenoxy)acetyl chloride. (2-Ethoxyphenoxy)acetic acid is refluxed with an excess of thionyl chloride in an inert solvent (e.g., toluene) until the reaction is complete (monitored by TLC or GC). The excess thionyl chloride and solvent are removed under reduced pressure to yield the crude acid chloride, which is often used in the next step without further purification.

-

Step 2: Friedel-Crafts Acylation. The crude acid chloride is dissolved in benzene, and the solution is cooled in an ice bath. Anhydrous aluminum chloride is added portion-wise while maintaining the temperature below 10°C. The reaction mixture is stirred at room temperature until completion. The reaction is quenched by pouring it onto a mixture of ice and concentrated hydrochloric acid. The organic layer is separated, washed, dried, and concentrated to give the ketone intermediate.

-

Step 3: Asymmetric Reduction. The ketone intermediate is dissolved in an appropriate solvent (e.g., THF) and treated with a chiral reducing agent, such as a borane complex with a chiral oxazaborolidine catalyst (Corey-Bakshi-Shibata reduction), at low temperature to stereoselectively form the chiral alcohol.

-

Step 4: Mesylation. The chiral alcohol is dissolved in a suitable solvent (e.g., dichloromethane) and cooled. A base (e.g., triethylamine) is added, followed by the dropwise addition of methanesulfonyl chloride. The reaction is stirred until completion, then washed, dried, and the solvent is evaporated.

-

Step 5: Nucleophilic Substitution. The mesylate intermediate is dissolved in a solvent (e.g., acetonitrile) and treated with an excess of morpholine. The mixture is heated to reflux until the reaction is complete. After cooling, the solvent is removed, and the residue is worked up and purified by crystallization or chromatography to yield Reboxetine.[2][3][4]

In Vitro PI3K Kinase Assay

This protocol outlines a general procedure for determining the inhibitory activity of a morpholine-containing compound against a PI3K isoform.

Materials:

-

Purified recombinant PI3K enzyme (e.g., PI3Kα)

-

Lipid substrate (e.g., PIP2)

-

ATP

-

Kinase assay buffer (e.g., containing HEPES, MgCl₂, DTT)

-

Test compound (morpholine derivative) dissolved in DMSO

-

ADP-Glo™ Kinase Assay Kit (Promega) or similar detection system

-

Microplate reader

Procedure:

-

Compound Preparation: Prepare a serial dilution of the test compound in DMSO. A typical starting concentration might be 10 mM, with 10-point, 3-fold serial dilutions.

-

Kinase Reaction Setup:

-

Add the kinase assay buffer to the wells of a 384-well plate.

-

Add the test compound dilutions or DMSO (for control wells) to the appropriate wells.

-

Add the PI3K enzyme and the lipid substrate to all wells.

-

Incubate the plate for a short period (e.g., 10-15 minutes) at room temperature to allow for inhibitor binding.

-

-

Initiation of Kinase Reaction:

-

Initiate the reaction by adding a solution of ATP to all wells. The final ATP concentration should be at or near the Km value for the specific PI3K isoform.

-

Incubate the plate at 30°C for a specified time (e.g., 60 minutes).

-

-

Detection of Kinase Activity:

-

Stop the kinase reaction and measure the amount of ADP produced using a detection reagent such as the ADP-Glo™ system. This involves a two-step process: first, the remaining ATP is depleted, and then the ADP is converted to ATP, which generates a luminescent signal.

-

Measure the luminescence using a microplate reader.

-

-

Data Analysis:

-

The luminescent signal is directly proportional to the amount of ADP produced and thus to the kinase activity.

-

Calculate the percent inhibition for each concentration of the test compound relative to the DMSO control.

-

Plot the percent inhibition versus the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.[5][6][7]

-

Conclusion

The morpholine scaffold continues to be a highly valuable and versatile building block in medicinal chemistry. Its ability to confer favorable physicochemical and pharmacokinetic properties, combined with its synthetic tractability, ensures its continued prominence in the development of new therapeutics. For researchers and drug development professionals, a deep understanding of the structure-activity relationships, targeted signaling pathways, and relevant experimental methodologies associated with morpholine-containing compounds is essential for the successful design and optimization of the next generation of innovative medicines.

References

- 1. Occurrence of Morpholine in Central Nervous System Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Asymmetric synthesis of (+)-(S,S)-reboxetine via a new (S)-2-(hydroxymethyl)morpholine preparation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. ijamtes.org [ijamtes.org]

- 5. benchchem.com [benchchem.com]

- 6. Measuring PI3K Lipid Kinase Activity | Springer Nature Experiments [experiments.springernature.com]

- 7. promega.de [promega.de]

An In-depth Technical Guide to Morpholine-Containing Building Blocks in Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

Morpholine, a versatile six-membered heterocycle, has established itself as a privileged scaffold in medicinal chemistry and materials science.[1][2] Its unique physicochemical properties, including optimal basicity, metabolic stability, and the ability to improve aqueous solubility, make it a highly desirable building block in drug design.[3][4] This technical guide provides a comprehensive overview of morpholine-containing building blocks, covering their fundamental properties, common synthetic strategies, and significant applications. It includes detailed experimental protocols for key synthetic transformations and summarizes critical quantitative data to facilitate informed decision-making in research and development.

Introduction: The Significance of the Morpholine Scaffold

The morpholine ring, a saturated heterocycle containing both an amine and an ether functional group, is a cornerstone in the design of bioactive molecules.[5] Its incorporation into a molecular structure can significantly enhance pharmacokinetic properties (ADME - Absorption, Distribution, Metabolism, and Excretion).[1][6] The nitrogen atom provides a basic handle for salt formation and hydrogen bonding, while the oxygen atom can also act as a hydrogen bond acceptor, improving solubility and target engagement.[7][8] Furthermore, the morpholine ring is generally more metabolically stable than other cyclic amines like piperazine and can be used as a bioisosteric replacement to mitigate toxicity and improve a compound's overall profile.[4][9] Consequently, morpholine is a key component in numerous FDA-approved drugs across various therapeutic areas, including oncology (Gefitinib), infectious diseases (Linezolid), and central nervous system (CNS) disorders (Reboxetine).[4][10][11]

Physicochemical and Pharmacokinetic Properties

The utility of the morpholine moiety stems from a unique combination of properties that are advantageous for drug development. The presence of the oxygen atom lowers the pKa of the nitrogen atom compared to piperidine, resulting in a significant portion of the molecule being in a neutral, membrane-permeable state at physiological pH.[7]

| Property | Value/Description | Significance in Drug Design |

| pKa | ~8.4 - 8.7[3][12] | Provides optimal basicity, reducing off-target ion channel activity and improving cell permeability compared to more basic amines. |

| logP (Octanol-Water) | -0.9 (unsubstituted)[13] | The scaffold itself is hydrophilic, but substitution allows for fine-tuning of lipophilicity to balance solubility and permeability. |

| Aqueous Solubility | Miscible (unsubstituted)[13] | The ether oxygen and amine nitrogen are excellent hydrogen bond acceptors, often imparting favorable solubility to parent molecules.[4] |

| Metabolic Stability | Generally high.[3] | More resistant to CYP450-mediated metabolism than piperazine. Common metabolic pathways include N-dealkylation and ring oxidation.[14] |

| Bioisosterism | Replaces piperazine, piperidine, tetrahydrofuran (THF).[4][15] | Can improve metabolic stability, reduce toxicity, and modulate basicity while maintaining key binding interactions.[4] |

Key Synthetic Strategies for Morpholine Building Blocks

The synthesis of morpholine derivatives is well-established, with several robust methods available for accessing a wide range of substituted scaffolds.

Synthesis from 1,2-Amino Alcohols

A prevalent and versatile method involves the cyclization of 1,2-amino alcohols. A modern, efficient protocol uses ethylene sulfate as a two-carbon electrophile, offering a high-yielding and redox-neutral pathway.[16] This approach is notable for its selective monoalkylation of primary amines.[17]

N-Arylation of Morpholine

The introduction of an aryl group on the morpholine nitrogen is a crucial transformation for many drug candidates. The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction widely used for this purpose.[18]

Multi-Component Reactions

For rapid library synthesis, multi-component reactions offer an efficient route to highly substituted morpholines. For instance, a copper-catalyzed domino reaction between terminal alkynes, isocyanates, and oxiranes can generate complex morpholine derivatives in a single step.[19][20]

Applications in Medicinal Chemistry

The morpholine scaffold is a key element in a multitude of therapeutic agents. Its ability to improve drug-like properties is a recurring theme in its application.[1][21]

Kinase Inhibitors

In oncology, the morpholine group is frequently found in kinase inhibitors. A prominent example is Gefitinib , an epidermal growth factor receptor (EGFR) inhibitor. The morpholine moiety in Gefitinib enhances its aqueous solubility and oral bioavailability, which are critical for its function as an oral medication.[4]

The diagram below illustrates the general role of a morpholine-containing kinase inhibitor in blocking a signaling pathway.

References

- 1. Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Thieme E-Journals - Synlett / Abstract [thieme-connect.de]

- 4. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]

- 5. jchemrev.com [jchemrev.com]

- 6. benchchem.com [benchchem.com]

- 7. Occurrence of Morpholine in Central Nervous System Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Morpholine Bioisosteres for Drug Design - Enamine [enamine.net]

- 10. researchgate.net [researchgate.net]

- 11. tandfonline.com [tandfonline.com]

- 12. researchgate.net [researchgate.net]

- 13. Morpholine | C4H9NO | CID 8083 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. tcichemicals.com [tcichemicals.com]

- 16. pubs.acs.org [pubs.acs.org]

- 17. chemrxiv.org [chemrxiv.org]

- 18. benchchem.com [benchchem.com]

- 19. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]

- 20. Copper-Catalyzed Three-Component Synthesis of Highly Substituted Morpholines - PMC [pmc.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

Methodological & Application

Synthesis of Peptide Mimetics Using (S)-N-Boc-3-Morpholineacetic Acid: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Peptide mimetics are a cornerstone of modern drug discovery, offering the potential to overcome the limitations of natural peptides, such as poor metabolic stability and low bioavailability. The incorporation of non-natural building blocks, like (S)-N-Boc-3-morpholineacetic acid, into peptide sequences can enforce specific conformations and introduce novel pharmacophoric features. The morpholine moiety is a "privileged structure" in medicinal chemistry, known for its favorable physicochemical properties, including improved solubility and metabolic stability, and its presence in numerous approved drugs.[1][2][3] This document provides detailed protocols for the solid-phase synthesis of peptide mimetics incorporating this compound, along with representative data and the biological context for their application.

Data Presentation

The successful synthesis of peptide mimetics relies on high coupling efficiency and purity. While specific data for this compound is not extensively published, the performance of morpholine-based reagents in peptide synthesis can provide an illustrative example of expected outcomes. The following table summarizes the performance of the morpholine-based coupling reagent 4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride (DMTMM) in the synthesis of various peptides, demonstrating the high yields and purities achievable with morpholine-containing compounds in peptide chemistry.[4]

Table 1: Representative Performance of a Morpholine-Based Coupling Reagent in Solid-Phase Peptide Synthesis [4]

| Peptide Sequence | Coupling Reagent | Yield (%) | Purity (%) |

| H-Leu-Ala-Gly-Val-OH | DMTMM | 85 | >95 |

| H-Leu-Ala-Gly-Val-OH | PyBOP | 82 | >95 |

| H-Phe-Ala-Gly-Val-OH | DMTMM | 80 | >95 |

Experimental Protocols

The incorporation of this compound, a sterically hindered amino acid, into a peptide sequence via solid-phase peptide synthesis (SPPS) requires optimized conditions to ensure high coupling efficiency.[5] The following protocols are based on the widely used Fmoc/tBu strategy.

Protocol 1: Solid-Phase Peptide Synthesis (SPPS) Cycle for Incorporating this compound

This protocol outlines a single coupling cycle for adding this compound to a resin-bound peptide chain.

Materials:

-

Fmoc-protected amino acid-loaded resin (e.g., Rink Amide resin)

-

This compound

-

Coupling reagents: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)

-

Base: N,N-Diisopropylethylamine (DIEA)

-

Fmoc deprotection solution: 20% piperidine in N,N-Dimethylformamide (DMF)

-

Solvents: DMF, Dichloromethane (DCM)

-

Washing solvents: DMF, DCM

-

Kaiser test kit

Procedure:

-

Resin Swelling: Swell the resin in DMF for 30-60 minutes in a reaction vessel.[6]

-

Fmoc Deprotection:

-

Drain the DMF from the swollen resin.

-

Add the 20% piperidine in DMF solution to the resin.

-

Agitate the mixture for 5-10 minutes at room temperature.

-

Drain the deprotection solution.

-

Repeat the deprotection step once more.

-

Wash the resin thoroughly with DMF (3-5 times) and DCM (3-5 times) to remove residual piperidine.

-

-

Coupling of this compound:

-

In a separate vial, pre-activate the this compound (3-5 equivalents relative to resin loading).

-

Dissolve the this compound and HATU (or HBTU) (3-5 equivalents) in DMF.

-

Add DIEA (6-10 equivalents) to the solution and allow it to react for 2-5 minutes.

-

Add the activated amino acid solution to the deprotected resin.

-

Agitate the mixture for 1-4 hours at room temperature. Due to the steric hindrance of the morpholine moiety, a longer coupling time may be necessary.[5]

-

-

Washing:

-

Drain the coupling solution.

-

Wash the resin thoroughly with DMF (3-5 times) and DCM (3-5 times) to remove excess reagents and byproducts.

-

-

Monitoring the Coupling Reaction:

-

Perform a Kaiser test on a small sample of the resin beads.

-

A negative Kaiser test (yellow beads) indicates a complete coupling reaction. If the test is positive (blue beads), the coupling step should be repeated.

-

-

Capping (Optional): If the coupling is incomplete after a second attempt, cap any unreacted amino groups by treating the resin with a solution of acetic anhydride and DIEA in DMF to prevent the formation of deletion sequences.

Protocol 2: Cleavage and Deprotection

This protocol describes the final cleavage of the synthesized peptide from the solid support and the removal of side-chain protecting groups.

Materials:

-

Peptide-resin

-

Cleavage cocktail: 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane (TIS)

-

Cold diethyl ether

-

Centrifuge

Procedure:

-

Resin Preparation: Wash the final peptide-resin with DCM (3-5 times) and dry it under vacuum.

-

Cleavage:

-

Transfer the dry resin to a reaction vessel.

-

Add the cleavage cocktail to the resin.

-

Agitate the mixture at room temperature for 2-4 hours.[7]

-

-

Peptide Precipitation:

-

Filter the resin and collect the filtrate containing the cleaved peptide.

-

Precipitate the crude peptide by adding the filtrate to a 10-fold excess of cold diethyl ether.

-

Allow the peptide to precipitate at -20°C for at least 30 minutes.

-

-

Peptide Isolation and Washing:

-

Centrifuge the mixture to pellet the crude peptide.

-

Decant the diethyl ether.

-

Wash the peptide pellet with cold diethyl ether (2-3 times) to remove scavengers and cleavage byproducts.

-

-

Drying: Dry the crude peptide pellet under vacuum.

Protocol 3: Purification and Characterization

Materials:

-

Crude peptide

-

Reverse-phase high-performance liquid chromatography (RP-HPLC) system (preparative and analytical)

-

Mass spectrometer (e.g., MALDI-TOF or ESI-MS)

Procedure:

-

Purification: Purify the crude peptide by preparative RP-HPLC using a suitable gradient of water and acetonitrile, both containing 0.1% TFA.[8]

-

Analysis:

-

Confirm the purity of the collected fractions using analytical RP-HPLC.

-

Verify the identity of the final peptide by mass spectrometry to confirm the correct molecular weight.[8]

-

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the solid-phase synthesis of a peptide mimetic containing this compound.

Caption: SPPS workflow for peptide mimetic synthesis.

Signaling Pathway Context

Peptide mimetics containing morpholine scaffolds are being investigated for a wide range of therapeutic applications, including as anticancer and anti-infective agents.[2][3] A common strategy in cancer drug discovery is the inhibition of signaling pathways that promote cell proliferation and survival, such as the PI3K/Akt/mTOR pathway. The diagram below provides a simplified representation of this pathway, which could be a potential target for novel morpholine-containing peptide mimetics.

Caption: Potential targeting of the PI3K/Akt/mTOR pathway.

References

- 1. Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. e3s-conferences.org [e3s-conferences.org]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. researchgate.net [researchgate.net]

- 7. luxembourg-bio.com [luxembourg-bio.com]

- 8. benchchem.com [benchchem.com]

Application Notes and Protocols for Coupling (S)-N-Boc-3-morpholineacetic Acid in Solid-Phase Peptide Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

The incorporation of non-natural amino acids and scaffolds into peptides is a key strategy in modern drug discovery to enhance proteolytic stability, conformational rigidity, and biological activity. (S)-N-Boc-3-morpholineacetic acid is a valuable building block that introduces a morpholine ring into the peptide backbone, a moiety known to improve pharmacokinetic properties of small molecules. However, as an N-alkylated amino acid, its incorporation into a growing peptide chain during solid-phase peptide synthesis (SPPS) presents challenges due to steric hindrance. This can lead to sluggish and incomplete coupling reactions, resulting in deletion sequences and lower purity of the final peptide.

These application notes provide a comprehensive guide to effective coupling protocols for this compound in Fmoc-based SPPS. The information herein is curated from established methodologies for coupling sterically hindered and N-alkylated amino acids, offering robust starting points for researchers.

Challenges in Coupling N-Alkylated Amino Acids

The primary obstacle in coupling N-alkylated amino acids like this compound is the steric bulk around the secondary amine of the preceding residue on the solid support. This hindrance slows down the nucleophilic attack of the amine on the activated carboxyl group of the incoming amino acid. Consequently, standard coupling conditions often result in low yields. To overcome this, more potent coupling reagents, optimized reaction conditions, and careful monitoring of the coupling reaction are essential.

Recommended Coupling Reagents and Conditions

A variety of modern coupling reagents have been developed to address the challenges of sterically hindered couplings. These reagents form highly reactive activated species that can overcome the reduced nucleophilicity of the N-alkylated amine. The following tables summarize the recommended coupling reagents and general conditions for the incorporation of this compound.

Table 1: Recommended Coupling Reagents for this compound

| Coupling Reagent | Full Name | Key Advantages |

| HATU | 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate | High reactivity, low racemization, effective for hindered couplings.[1][2][3] |

| HBTU | O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate | Widely used, cost-effective, good performance for many standard couplings. |

| HCTU | O-(6-Chlorobenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate | Similar to HBTU but can be more efficient in some cases. |

| PyBOP | (Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate | Phosphonium salt-based reagent, effective for hindered couplings. |

| COMU | (1-Cyano-2-ethoxy-2-oxoethylideneaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate | Oxyma-based reagent, considered safer than benzotriazole-based reagents, high efficiency.[4] |

| DIC/HOBt | N,N'-Diisopropylcarbodiimide / 1-Hydroxybenzotriazole | A classic and cost-effective method, but may be less efficient for highly hindered couplings. |

Table 2: Recommended Coupling Protocol Parameters for this compound

| Parameter | Recommended Condition | Rationale |

| Equivalents of Amino Acid | 3 - 5 eq. | Higher excess drives the reaction to completion. |

| Equivalents of Coupling Reagent | 2.9 - 4.9 eq. | Stoichiometry should be slightly less than the amino acid to avoid side reactions. |

| Equivalents of Base (e.g., DIPEA) | 6 - 10 eq. | Sufficient base is crucial for the activation of the carboxylic acid and to neutralize the growing peptide chain's amine salt. |

| Solvent | DMF or NMP | Good swelling properties for the resin and solubility for reagents.[5] |

| Reaction Time | 2 - 24 hours | Extended reaction times are often necessary for complete coupling. |

| Temperature | Room Temperature to 40°C | Gentle heating can increase the reaction rate, but must be carefully controlled to avoid side reactions. |

| Double Coupling | Recommended | Performing the coupling reaction twice can significantly improve the yield. |

Experimental Protocols